1-Ethyl-4-(4-propoxycyclohexyl)benzene
Description
Contextualization of 1-Ethyl-4-(4-propoxycyclohexyl)benzene within Contemporary Chemical Research
The molecular framework of this compound combines a phenyl group and a cyclohexyl group, a common pairing in the synthesis of liquid crystal materials. The presence of a flexible cyclohexyl ring connected to a rigid phenyl group is a well-established strategy for creating molecules with the necessary shape anisotropy to form mesophases—the intermediate state of matter between a conventional liquid and a solid crystal. Research into ester-based liquid crystal components has studied the effects of replacing benzene (B151609) rings with cyclohexane (B81311) rings to modulate properties like viscosity. dtic.mil The specific combination of an ethyl group and a propoxy group as terminal substituents on this core structure would be intended to fine-tune the material's physical properties, such as its melting point, clearing point, and the temperature range of its liquid crystalline phases.
Overview of Research Trajectories for Related Mesogenic Compounds and Analogues
Research in the field of mesogenic compounds is continually evolving, with several key trajectories focusing on analogues of the phenyl-cyclohexyl structure. One major area of investigation is the synthesis of new homologous series with varying lengths of the terminal alkoxy chains to observe the effect on mesophase behavior and thermal stability. mdpi.com Another direction involves the introduction of different functional groups to the core structure to enhance specific properties. For example, the substitution of a cyano (-CN) group with an isothiocyanato (-NCS) group has been analyzed to understand its effect on molecular dipole moments and antiparallel correlation. researchgate.net
Furthermore, researchers are exploring the impact of lateral substituents on the mesogenic core to modify properties like birefringence. researchgate.net The creation of binary mixtures of different liquid crystals is also a common strategy to achieve desired physical properties that are not attainable with a single compound, leading to the discovery of induced polymorphic smectic phases. mdpi.comnih.gov Theoretical studies, such as those using Density Functional Theory (DFT), are increasingly being used to predict the electro-optical response and other properties of new mesogenic structures, guiding synthetic efforts. mdpi.comsemanticscholar.org
Data on Related Mesogenic Compounds
| Compound/System Class | Key Feature/Research Focus | Academic Significance |
| 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene | Polymer with liquid crystal precursor side groups | Investigated for inducing vertical orientation of liquid crystal molecules in display cells. nih.gov |
| Biphenyl-based Liquid Crystals with Varying Alkoxy Chains | Three-ring mesogens with different terminal alkoxy chain lengths | Studied for their thermal and optical properties in pure and mixed states, leading to the generation of polymorphic smectic phases. mdpi.com |
| Alkoxy Substituted Phenylpyrimidines | Binary mixtures of molecules with different lengths | Used in molecular dynamics simulations to understand the mechanisms governing phase stability and concentration-induced phase transitions. nih.gov |
| 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes | Comparison of -NCS terminal group with -CN group | Analysis of the effects of terminal group substitution on dipole moments, dielectric properties, and birefringence. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
168832-48-2 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-ethyl-4-(4-propoxycyclohexyl)benzene |
InChI |
InChI=1S/C17H26O/c1-3-13-18-17-11-9-16(10-12-17)15-7-5-14(4-2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3 |
InChI Key |
RPWUYWHNXILXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCC(CC1)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
Synthetic Chemistry and Preparative Routes for 1 Ethyl 4 4 Propoxycyclohexyl Benzene
Established Synthetic Pathways and Methodological Considerations
The synthesis begins with the preparation of key precursors that form the ethylbenzene (B125841) and propoxycyclohexane (B12942481) moieties.
Ethylbenzene Moiety: A common precursor for the aromatic portion is an ethyl-substituted benzene (B151609) ring that is also functionalized to allow for coupling. For instance, 4-bromoethylbenzene can be prepared via the Friedel-Crafts alkylation of bromobenzene. Alternatively, ethylbenzene can be brominated to yield a mixture of isomers, from which the desired 4-bromoethylbenzene is separated. For cross-coupling methods like the Suzuki reaction, the corresponding 4-ethylphenylboronic acid would be synthesized from 4-bromoethylbenzene.
Propoxycyclohexane Moiety: The cyclohexane (B81311) portion requires the introduction of the propoxy group. A versatile starting material is 4-hydroxycyclohexanone (B83380) or cyclohexan-1,4-diol. The hydroxyl group can be converted to a propoxy group via a Williamson ether synthesis. wikipedia.orgbyjus.com This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from 1-bromopropane (B46711). wikipedia.orgmasterorganicchemistry.com The resulting 4-propoxycyclohexanol can then be oxidized to 4-propoxycyclohexanone, a key intermediate for coupling with an organometallic benzene derivative.
The central challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the phenyl and cyclohexyl rings. Several established methods are employed for this purpose.
Friedel-Crafts Acylation/Alkylation: A classic approach involves the Friedel-Crafts acylation of ethylbenzene with cyclohexanecarboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.orgnih.gov This forms a ketone, 1-(4-ethylphenyl)cyclohexan-1-one. The carbonyl group of this ketone is then subsequently removed through a reduction reaction, such as the Clemmensen or Wolff-Kishner reduction, to yield the desired phenyl-cyclohexyl core. organic-chemistry.org However, Friedel-Crafts alkylation can be prone to rearrangements and polyalkylation, making the acylation-reduction route more reliable. libretexts.org
Grignard and Organolithium Reactions: An alternative involves the reaction of an organometallic reagent. For example, 4-ethylphenylmagnesium bromide (a Grignard reagent) can be reacted with 4-propoxycyclohexanone. The resulting tertiary alcohol is then dehydrated to form an alkene, which is subsequently hydrogenated to yield the saturated phenyl-cyclohexyl linkage.
Suzuki Cross-Coupling Reaction: A more modern and versatile method is the palladium-catalyzed Suzuki coupling. wikipedia.orgorganic-chemistry.org This reaction couples an organoboron compound with an organohalide. libretexts.org For this synthesis, 4-ethylphenylboronic acid would be reacted with a 1-bromo-4-propoxycyclohexane derivative. The Suzuki reaction is favored for its mild conditions and high tolerance for various functional groups. uwindsor.ca
| Coupling Method | Reactants | Catalyst/Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation + Reduction | Ethylbenzene + Cyclohexanecarbonyl chloride | AlCl₃, then reduction (e.g., Zn(Hg)/HCl) | Uses readily available starting materials. | Requires stoichiometric amounts of Lewis acid; harsh reduction conditions. wikipedia.org |
| Grignard Reaction + Dehydration/Hydrogenation | 4-Propoxycyclohexanone + 4-Ethylphenylmagnesium bromide | Grignard reagent, then acid catalyst and H₂/Pd | Good for creating specific C-C bonds. | Multi-step process post-coupling; Grignard reagents are sensitive. |
| Suzuki Cross-Coupling | 4-Ethylphenylboronic acid + 1-Bromo-4-propoxycyclohexane | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Mild conditions, high functional group tolerance, catalytic catalyst use. uwindsor.ca | Requires synthesis of organoboron compounds; catalyst can be expensive. |
Etherification: The propoxy group is typically introduced via the Williamson ether synthesis. wikipedia.orgbyjus.com This involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide. wikipedia.org For example, a 4-(4-ethylphenyl)cyclohexan-1-ol intermediate can be deprotonated with a base like sodium hydride (NaH) and then reacted with 1-bromopropane or 1-iodopropane (B42940) to form the final propoxy ether linkage. This method is highly efficient for primary alkyl halides. masterorganicchemistry.com
Alkylation: The ethyl group is often present from the start of the synthesis, for instance, by using 4-ethylbenzene or its derivatives. If starting with an unfunctionalized phenyl-cyclohexyl core, a Friedel-Crafts alkylation could be performed, though this is less common due to the risk of isomer formation and polyalkylation. libretexts.org
| Transformation | Reaction Name | Typical Reagents | Substrate |
|---|---|---|---|
| Alcohol to Ether | Williamson Ether Synthesis | 1. Base (NaH, KOH) 2. Alkyl Halide (e.g., CH₃CH₂CH₂Br) | Cyclohexanol derivative |
| Arene to Alkylarene | Friedel-Crafts Alkylation | Alkyl Halide (e.g., CH₃CH₂Cl) + Lewis Acid (AlCl₃) | Benzene derivative |
| Arene to Acylarene | Friedel-Crafts Acylation | Acyl Halide (e.g., CH₃COCl) + Lewis Acid (AlCl₃) | Benzene derivative |
Advancements in Synthetic Methodologies for Phenyl-Cyclohexyl Derivatives
Recent advances in organic synthesis offer more efficient and powerful routes to construct complex molecules like 1-Ethyl-4-(4-propoxycyclohexyl)benzene. These methods often provide higher yields, better selectivity, and milder reaction conditions.
Modern Cross-Coupling Reactions: Beyond the Suzuki reaction, other palladium-catalyzed cross-couplings like the Negishi (using organozinc reagents) and Hiyama (using organosilicon reagents) reactions have been developed, expanding the toolkit for C-C bond formation. wikipedia.org The development of highly active palladium catalysts with specialized phosphine (B1218219) ligands allows these reactions to proceed at lower catalyst loadings and even at room temperature. acs.org
C-H Activation/Functionalization: A cutting-edge approach involves the direct functionalization of C-H bonds. Instead of pre-functionalizing the benzene ring with a halide or boron group, a catalyst can enable the direct coupling of a C-H bond on the benzene ring with a partner molecule. This strategy reduces the number of synthetic steps, minimizes waste, and improves atom economy.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. acs.orgacs.org It uses light energy to generate highly reactive radical intermediates under exceptionally mild conditions. nih.govsigmaaldrich.com This methodology can be combined with transition metal catalysis to facilitate challenging cross-coupling reactions, potentially enabling new pathways for constructing the phenyl-cyclohexyl core that are not accessible through traditional thermal methods. researchgate.net
Principles of Sustainable Synthesis in the Preparation of Related Chemical Structures
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including liquid crystal intermediates, to reduce environmental impact. echemi.comrsc.org The production of such materials often has a high E-factor (mass of waste per mass of product), making greener alternatives highly desirable. researchgate.net
Key strategies for a more sustainable synthesis include:
Catalysis over Stoichiometric Reagents: Using catalytic amounts of a substance is preferable to using stoichiometric amounts of reagents, as is the case in traditional Friedel-Crafts reactions. Palladium-catalyzed cross-coupling reactions are a prime example of this principle. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation and multicomponent reactions are strategies that improve atom economy by reducing the need for protecting groups and pre-functionalization steps. uni-halle.dechemeurope.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or biodegradable solvents like cyclopentylmethyl ether (CPME). whiterose.ac.uk The use of ionic liquids has also been explored for the synthesis of liquid crystal intermediates. scientific.net
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, such as those enabled by photoredox catalysis, reduces energy consumption compared to traditional methods that require high temperatures. chemeurope.com Researchers have developed new, faster, and more energy-efficient processes for producing liquid crystals by combining reaction steps. uni-halle.de
By integrating these advanced and sustainable methodologies, the synthesis of this compound and related phenyl-cyclohexyl derivatives can be achieved more efficiently and with a reduced environmental footprint.
Computational and Theoretical Chemistry Studies of 1 Ethyl 4 4 Propoxycyclohexyl Benzene
Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used and effective method for studying the molecular geometry and electronic properties of liquid crystals and related organic molecules. nih.govsapub.orgfrontiersin.org
The flexibility of 1-Ethyl-4-(4-propoxycyclohexyl)benzene is due to several rotatable bonds and the cyclohexane (B81311) ring. Conformational analysis using DFT is essential to identify the most stable three-dimensional structures. researchgate.netescientificpublishers.com The key degrees of freedom include the orientation of the ethyl and propoxy groups relative to the benzene (B151609) and cyclohexane rings, respectively, and the conformation of the cyclohexane ring itself (typically chair or boat forms).
Theoretical calculations consistently show that for substituted cyclohexanes, the chair conformation is significantly more stable than the boat or twist-boat conformations. Furthermore, bulky substituents preferentially occupy the equatorial positions to minimize steric hindrance. For this compound, the most stable predicted conformer would therefore be the trans-isomer with both the ethylphenyl and propoxy groups in equatorial positions on a chair-form cyclohexane ring. Rotations around the single bonds of the alkyl chains also lead to different conformers (e.g., anti vs. gauche). DFT calculations can quantify the energy differences between these various conformers. eurjchem.com
Table 1: Predicted Relative Energies of this compound Conformers This table presents hypothetical DFT calculation results to illustrate the energetic differences between possible conformers. Lower relative energy indicates greater stability.
| Conformer Description | Cyclohexane Ring | Substituent Positions | Relative Energy (kJ/mol) | Predicted Stability |
| 1 | Chair | trans (di-equatorial) | 0.00 | Most Stable |
| 2 | Chair | cis (axial-equatorial) | > 10 | Less Stable |
| 3 | Boat | trans | > 20 | Unstable |
| 4 | Chair | trans (di-axial) | > 25 | Highly Unstable |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov Their energy levels and spatial distributions are fundamental in determining a molecule's electronic properties, chemical reactivity, and optical behavior. nih.govnih.gov
For this compound, DFT calculations are expected to show that the HOMO is primarily localized on the electron-rich π-system of the benzene ring, which acts as the primary electron donor. The LUMO is also typically centered on the aromatic ring, representing the most favorable region to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and polarizability. nih.govnih.gov The excitation of an electron from the HOMO to the LUMO constitutes an electronic transition which, due to the spatial distribution of these orbitals, can result in an intramolecular charge transfer. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound This table shows representative theoretical values for the frontier orbitals, calculated using a common DFT method like B3LYP.
| Parameter | Predicted Energy Value (eV) |
| HOMO Energy | -5.95 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. sapub.org By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the intensities (oscillator strengths) of the peaks in a UV-Visible spectrum. espublisher.com
For this compound, the primary electronic transitions responsible for UV absorption would be π → π* transitions within the benzene ring. espublisher.com The calculations would likely predict a strong absorption band in the ultraviolet region. The exact position of this band can be influenced by the alkyl and alkoxy substituents on the aromatic system.
Table 3: Hypothetical TD-DFT Prediction of the Main Electronic Transition This table outlines the predicted characteristics of the most significant electronic transition for the title compound.
| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~265 nm | > 0.1 | Strong intensity transition corresponding primarily to the HOMO → LUMO (π → π*) excitation within the benzene ring. |
Molecular Mechanics and Dynamics Simulations
While DFT provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the behavior of larger systems and dynamic processes, such as intermolecular interactions and movement in condensed phases. researchgate.netresearchgate.net
In the liquid or liquid crystal phase, the properties of this compound are governed by non-covalent interactions between neighboring molecules. Molecular mechanics calculations, which use force fields to approximate the potential energy of a system, can be used to study these interactions. researchgate.net
For a relatively non-polar molecule like this, the dominant attractive forces are van der Waals interactions (specifically, London dispersion forces), which arise from temporary fluctuations in electron density. frontiersin.org These forces are stronger between larger, more polarizable molecules and encourage the molecules to pack in a way that maximizes surface contact. Simulations can quantify the energy of these interactions, revealing, for instance, that a parallel, head-to-tail arrangement of molecules is energetically favorable, a key factor in the formation of ordered liquid crystalline phases. researchgate.net
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. researchgate.net For this compound, an MD simulation of many molecules in a simulation box can reveal how intermolecular forces in a condensed phase affect conformational freedom. frontiersin.org
In the gas phase, the ethyl and propoxy chains can rotate relatively freely. However, in a dense liquid or an ordered liquid crystal phase, the presence of neighboring molecules creates a more constrained environment. The simulations would likely show that the conformational flexibility is reduced. Certain conformations that lead to a more elongated, linear molecular shape would be statistically favored as they allow for more efficient packing and stronger collective van der Waals interactions. The rate of transition between different gauche and anti conformers of the alkyl chains would be slower than in an isolated molecule.
Theoretical Models for Understanding Liquid Crystalline Phenomena
The behavior of liquid crystals, including this compound, is governed by the principles of statistical mechanics and continuum physics. Theoretical models are essential for interpreting experimental observations and predicting the material's response to external stimuli. These models provide a framework for understanding the collective behavior of molecules that leads to the formation of mesophases.
Application and Extension of Maier-Saupe Theory for Orientational Ordering
The Maier-Saupe theory is a cornerstone in the study of nematic liquid crystals. It provides a mean-field approach to explain the isotropic-nematic phase transition, which is driven by the anisotropic part of the intermolecular potential. The theory postulates that the orientational ordering in the nematic phase arises from the long-range van der Waals forces between the elongated molecules.
In its classical form, the theory considers only the induced dipole-induced dipole interactions, which are orientation-dependent. The potential energy of a single molecule in the mean field of its neighbors is expressed as a function of the angle between the molecular axis and the director, the average direction of molecular orientation. This leads to a self-consistent equation for the order parameter, S, which quantifies the degree of orientational order.
The Maier-Saupe theory predicts a first-order phase transition from the isotropic to the nematic phase as the temperature is lowered. At the transition temperature, the order parameter discontinuously jumps from zero to a finite value.
Extensions of the Maier-Saupe theory have been developed to account for more complex molecular structures and interactions. For a molecule like this compound, which possesses a degree of flexibility due to the cyclohexyl ring and the propoxy chain, more sophisticated models would be required. These extensions might incorporate:
Molecular flexibility: The presence of flexible alkyl chains can influence the packing and orientational ordering of the molecules.
More realistic intermolecular potentials: Beyond the simple induced dipole-induced dipole interactions, other contributions such as steric repulsion and specific atom-atom interactions can be included.
Biaxiality: While the molecule is predominantly calamitic (rod-like), the presence of the cyclohexyl ring might introduce some degree of biaxiality, which is not accounted for in the original uniaxial Maier-Saupe theory.
A hypothetical application of the Maier-Saupe theory to this compound would involve calculating the mean-field potential experienced by a single molecule due to its neighbors and then determining the temperature dependence of the order parameter. This would require knowledge of the molecular polarizability anisotropy and the number density of the material.
Table 1: Hypothetical Order Parameter as a Function of Reduced Temperature for a Nematic Liquid Crystal based on Maier-Saupe Theory
| Reduced Temperature (T/TNI) | Order Parameter (S) |
| 1.00 | 0.00 |
| 0.99 | 0.43 |
| 0.98 | 0.48 |
| 0.97 | 0.52 |
| 0.96 | 0.55 |
| 0.95 | 0.58 |
This table is illustrative and represents the general trend predicted by the Maier-Saupe theory for a typical nematic liquid crystal. TNI is the nematic-isotropic phase transition temperature.
Continuum Theory Approaches for Electro-Optical Response Mechanisms
The electro-optical response of a liquid crystal is its change in optical properties upon the application of an electric field. The continuum theory, also known as the Frank-Oseen theory, describes the liquid crystal as a continuous medium, where the director orientation can vary in space. This theory is fundamental to understanding the operation of liquid crystal displays (LCDs).
The continuum theory is based on the concept of a free energy density, which includes contributions from the elastic deformation of the director field and the interaction with an external electric field. The three basic types of elastic deformations are splay, twist, and bend, each characterized by an elastic constant (K11, K22, and K33, respectively).
When an electric field is applied to a liquid crystal, the molecules with a dielectric anisotropy will tend to align either parallel or perpendicular to the field, depending on the sign of the dielectric anisotropy (Δε). This reorientation of the director leads to a change in the effective refractive index of the material, which is the basis for its electro-optical switching.
For a molecule like this compound, the continuum theory could be used to model its behavior in an electro-optical cell. The key parameters required for such a model would be its elastic constants and its dielectric anisotropy. These parameters are intrinsic material properties that would need to be determined experimentally or through molecular modeling.
The dynamics of the electro-optical response, such as the switching-on and switching-off times, are also described within the framework of the continuum theory by including viscous torques. The rotational viscosity of the material is a crucial parameter that governs the speed of the switching process.
Table 2: Typical Material Parameters for Continuum Theory Modeling of a Nematic Liquid Crystal
| Parameter | Symbol | Typical Value Range |
| Splay Elastic Constant | K11 | 5 - 20 pN |
| Twist Elastic Constant | K22 | 3 - 10 pN |
| Bend Elastic Constant | K33 | 5 - 30 pN |
| Dielectric Anisotropy | Δε | -5 to +20 |
| Rotational Viscosity | γ1 | 0.01 - 0.5 Pa·s |
This table provides typical ranges for the material parameters of nematic liquid crystals. The specific values for this compound would need to be determined through dedicated experimental or computational studies.
Mesophase Behavior and Liquid Crystalline Phenomena of 1 Ethyl 4 4 Propoxycyclohexyl Benzene
Identification and Characterization of Thermotropic Liquid Crystalline Phases
The thermal behavior of 1-Ethyl-4-(4-propoxycyclohexyl)benzene is marked by the formation of distinct liquid crystalline phases upon changes in temperature. These phases are characterized by degrees of molecular order that are intermediate between the highly ordered crystalline solid and the disordered isotropic liquid state.
Nematic Phase Formation, Stability, and Temperature Range
| Phase Transition | Temperature Range |
| Nematic (N) Phase (in related mixtures) | -90°C to +70°C |
| Nematic to Isotropic (N-I) Transition (Clearing Point, in related mixtures) | ~75°C |
Smectic Phase Observation and Layered Organization
Smectic phases, which are characterized by a layered arrangement of molecules in addition to orientational order, are another class of mesophases observed in thermotropic liquid crystals. While detailed studies specifically identifying smectic phases in pure this compound are limited in the available literature, the general behavior of phenylcyclohexane (B48628) derivatives suggests the potential for smectic phase formation, particularly in homologues with longer alkyl or alkoxy chains. The presence of a layered organization would impart a higher degree of order compared to the nematic phase, influencing properties such as viscosity and response to electric fields.
Induction of Cholesteric and Chiral Nematic Phases through Doping
The nematic phase of this compound, being achiral, can be transformed into a chiral nematic (N*) or cholesteric phase through the introduction of a chiral dopant. This process involves the transfer of chirality from the dopant molecules to the nematic host, resulting in a helical superstructure. The pitch of this helix is a critical parameter that determines the selective reflection of light, a property exploited in colorimetric sensors and reflective displays. The choice of chiral dopant and its concentration are key factors in controlling the pitch and, consequently, the optical properties of the induced cholesteric phase.
Influence of Molecular Architecture on Mesophase Generation and Stability
The specific mesophase behavior of this compound is intrinsically linked to its molecular structure. The interplay between the rigid core and the flexible terminal groups dictates the nature and stability of the liquid crystalline phases.
Role of the Cyclohexyl Moiety and its Stereochemistry
The presence of the cyclohexyl ring is a defining feature of this class of liquid crystals. Compared to a purely aromatic core, the saturated cyclohexyl ring imparts a lower viscosity and a different dielectric anisotropy, which are advantageous for display applications. The trans-stereochemistry of the 1,4-disubstituted cyclohexyl ring is crucial for maintaining a linear molecular shape, which is a prerequisite for the formation of calamitic (rod-like) liquid crystal phases. This linearity enhances the intermolecular attractive forces that stabilize the mesophase.
Effects of the Ethyl Group on Mesophase Characteristics
The terminal alkyl chains of a liquid crystal molecule play a crucial role in determining the stability and type of its mesophases. The length and branching of these chains affect the molecule's aspect ratio, polarizability, and intermolecular interactions.
The ethyl group (-CH₂CH₃) is a short alkyl chain. In calamitic liquid crystals, increasing the length of the terminal alkyl chain generally leads to a decrease in the melting point and an initial increase in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). This widening of the mesophase range is due to the increased molecular length and anisotropy of molecular polarizability, which enhances the anisotropic van der Waals forces that stabilize the liquid crystalline order.
However, beyond a certain chain length, the increasing flexibility of the alkyl chain can disrupt the parallel alignment of the molecules, leading to a decrease in the clearing point and the potential for the formation of smectic phases, which possess a higher degree of positional order than the nematic phase.
For this compound, the presence of a relatively short ethyl group is expected to favor the formation of a nematic phase. Compared to a methyl (-CH₃) or a hydrogen substituent at the same position, the ethyl group would likely lead to a broader nematic range by lowering the melting point and potentially increasing the nematic-isotropic transition temperature. The "odd-even" effect is a well-known phenomenon in liquid crystals, where the clearing point alternates as the number of carbons in the alkyl chain increases. As an even-numbered chain, the ethyl group's contribution to the mesophase stability would fit within this predictable pattern for its homologous series.
Phase Transition Studies and Associated Ordering Phenomena
Phase transitions in liquid crystals are thermodynamic processes that involve a change in the degree of molecular order. These transitions are typically studied using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC measures the heat flow associated with the transitions, allowing for the determination of transition temperatures and enthalpies, while POM allows for the visual identification of the different liquid crystal textures (mesophases).
As specific phase transition data for this compound is not available in the reviewed literature, we can look at a closely related compound to estimate its behavior. The compound trans-1-Ethoxy-4-(2-(4-pentylcyclohexyl)ethyl)benzene shares a similar core structure with terminal alkoxy and alkyl groups. Its documented phase transitions provide a valuable reference point.
Table 1: Phase Transition Temperatures of a Related Liquid Crystal Compound
| Compound Name | Abbreviation | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
|---|
Data for a structurally similar compound used for illustrative purposes.
Based on this data, it is reasonable to predict that this compound would also exhibit a nematic phase. The transition temperatures would be influenced by the shorter propoxy and ethyl chains compared to the ethoxy and pentyl/ethyl combination in the reference compound. Generally, shorter alkyl and alkoxy chains lead to higher melting points and lower clearing points. Therefore, the nematic range for this compound is expected to be at a different temperature range, but the existence of a nematic phase is highly probable.
The transition from the crystalline solid to the nematic phase involves the loss of long-range positional order while retaining a significant degree of long-range orientational order. The molecules are free to move around but tend to point in a common direction, known as the director. The subsequent transition from the nematic phase to the isotropic liquid at the clearing point involves the loss of this remaining orientational order, resulting in a completely disordered fluid. These ordering phenomena are fundamental to the unique optical and electrical properties of liquid crystals.
Compound Index
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Electro Optical and Advanced Optical Phenomena in Liquid Crystalline Systems Containing 1 Ethyl 4 4 Propoxycyclohexyl Benzene
Investigation of Dielectric Anisotropy and its Modulation
Dielectric anisotropy (Δε) is a fundamental property of liquid crystals that dictates their alignment in an electric field. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director, Δε = ε∥ - ε⊥. For a molecule like 1-Ethyl-4-(4-propoxycyclohexyl)benzene, the magnitude and sign of Δε are determined by the molecular structure and the distribution of its dipole moments.
Analysis of Electro-Optical Switching Dynamics and Response Times
The reorientation of liquid crystal molecules under an applied electric field is the basis for most of their applications in displays and photonics. The dynamics of this switching process, including the response times, are critical performance metrics.
The Fréedericksz transition is a foundational electro-optic effect in nematic liquid crystals. wikipedia.org It describes the collective reorientation of molecules when an applied electric field exceeds a critical threshold value. wikipedia.org Below this threshold voltage (Vth), the elastic forces originating from the surface alignment dominate, and the molecules maintain their initial orientation. Above Vth, the dielectric torque overcomes the elastic forces, causing the director to realign with the field. wikipedia.orgaps.org
The threshold voltage for a system containing this compound would be dependent on several factors:
Elastic Constants: The splay (K11), twist (K22), and bend (K33) elastic constants of the material, which represent the energy required to deform the liquid crystal director.
Dielectric Anisotropy (Δε): A larger Δε results in a greater dielectric torque, which generally leads to a lower threshold voltage. nist.gov
Cell Thickness: The geometry of the device, specifically the distance between the electrodes.
The analysis of the Fréedericksz transition is essential for determining the minimum operating voltage of a device. aps.org
The response time of a liquid crystal device is typically characterized by two components: the turn-on time (τ_on) and the turn-off time (τ_off).
Turn-on time (τ_on): The time taken for the liquid crystal molecules to reorient after the electric field is applied. It is inversely dependent on the square of the applied voltage above the threshold, meaning higher voltages lead to faster switching. mdpi.com
Turn-off time (τ_off): The time required for the molecules to relax back to their original alignment after the field is removed. This relaxation is governed by the material's rotational viscosity (γ1) and its elastic constants. mdpi.comarxiv.org
For a liquid crystal like this compound, the rotational viscosity is a key parameter influencing its relaxation speed. Phenylcyclohexane-based liquid crystals are generally valued for their relatively low viscosity, which contributes to faster response times compared to other liquid crystal families. researchgate.net
Optical Anisotropy and Birefringence Characteristics
Optical anisotropy, or birefringence (Δn), is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal, Δn = ne - no. This property is a direct consequence of the orientational order of the rod-like molecules. researchgate.net Birefringence is crucial for devices that modulate the phase, polarization, or intensity of light.
The molecular structure of this compound, with its combination of an aromatic benzene (B151609) ring and an aliphatic cyclohexane (B81311) ring, determines its polarizability and, consequently, its birefringence. The π-electrons in the benzene ring contribute significantly to a higher refractive index along the molecular axis, leading to positive birefringence. researchgate.net Phenylcyclohexane (B48628) compounds are known for offering a range of birefringence values, making them versatile components for liquid crystal mixtures. researchgate.net The value of Δn is also dependent on the wavelength of light and the temperature of the material.
Nonlinear Optical (NLO) Properties and Potential Applications
Beyond linear electro-optics, liquid crystals can exhibit significant nonlinear optical (NLO) properties, where the material's optical response is dependent on the intensity of the incident light. icm.edu.pl These properties arise from the delocalized π-electrons in the molecular structure, which can be found in the phenyl group of this compound. ucf.edu
NLO phenomena in liquid crystals include effects like self-focusing, optical wave mixing, and optical limiting. icm.edu.pl The large optical nonlinearities are often associated with laser-induced reorientation of the liquid crystal director or changes in the molecular order parameter. ucf.eduresearchgate.net While electronic effects contribute to very fast NLO responses (picoseconds), thermal and reorientational effects occur on slower timescales (nanoseconds to milliseconds). scielo.brresearchgate.net
Potential applications for liquid crystals with tailored NLO properties include optical switching, frequency conversion, and sensor protection. researchgate.netpraiseworthyprize.org The specific NLO coefficients for this compound would need to be determined experimentally to assess its suitability for such advanced photonic applications.
Note: While the principles described above are fundamental to nematic liquid crystals of the phenylcyclohexane family, specific experimental data for dielectric anisotropy, response times, birefringence, and nonlinear optical coefficients for this compound were not available in the public domain at the time of this writing. Therefore, quantitative data tables could not be generated.
Structure Property Relationships and Molecular Design Principles for 1 Ethyl 4 4 Propoxycyclohexyl Benzene Derivatives
Correlating Specific Molecular Structural Features with Mesophase Stability and Range
Terminal Chains: The length and nature of the terminal chains, such as the ethyl and propoxy groups, are critical. An increase in the length of these flexible hydrocarbon chains generally enhances the stability of more ordered smectic phases at the expense of the nematic phase. mdpi.comsemanticscholar.org This is because longer chains promote stronger intermolecular attractive forces and a tendency for molecular layering. mdpi.com For instance, increasing an alkoxy chain from n=6 to n=10 can significantly widen the smectic A phase range while concurrently shrinking the nematic range. semanticscholar.org The odd-even effect is also a well-documented phenomenon, where terminal chains with an even number of carbons tend to produce higher clearing points (transition to the isotropic liquid phase) compared to their odd-numbered counterparts. mdpi.com
Lateral Substituents: The introduction of atoms or small groups (like F, Cl, CH₃) onto the side of the molecular core can have profound effects. These substituents can increase the breadth of the molecule, disrupting the packing efficiency and often lowering the clearing point. However, they are a powerful tool for fine-tuning other properties. For example, polar substituents like fluorine or a trifluoromethyl group can drastically alter the molecule's dipole moment, leading to higher dielectric anisotropy, which is crucial for display applications. semanticscholar.org
The following table summarizes the general effects of these structural modifications on mesophase properties.
| Molecular Feature | Modification | Effect on Mesophase Stability and Range |
| Terminal Alkyl/Alkoxy Chain | Increase in chain length | Promotes smectic phases, often reducing the nematic range. mdpi.comsemanticscholar.org |
| Even vs. Odd number of carbons | Even-numbered chains often lead to higher clearing points. mdpi.com | |
| Core Structure | Replacing benzene (B151609) with cyclohexane (B81311) | Tends to decrease viscosity. dtic.mil |
| Increasing core polarity/polarizability | Generally enhances mesophase stability. mdpi.com | |
| Lateral Substituents | Addition of bulky groups | Can disrupt molecular packing, lowering clearing points. |
| Addition of polar groups (e.g., F, CN) | Significantly alters dipole moment and dielectric anisotropy. semanticscholar.orgdtic.mil |
Rational Design Principles for Tailored Liquid Crystalline Performance
Rational design involves the deliberate modification of a liquid crystal's molecular structure to achieve a desired set of physical properties. york.ac.uk This approach relies on the structure-property relationships discussed above to engineer materials for specific technological needs.
A wide nematic phase range, particularly around room temperature, is a primary requirement for many liquid crystal display (LCD) applications. Several strategies can be employed to achieve this:
Optimizing Terminal Chain Length: While very long chains promote smectic phases, shorter chains tend to favor the nematic phase. mdpi.com Therefore, a key strategy is to optimize the length of the terminal groups (like the ethyl and propoxy groups) to suppress the formation of smectic phases and stabilize the nematic phase over a broad temperature range.
Introducing Lateral Substituents: Judiciously placed lateral substituents can disrupt the layered packing required for smectic phases, thereby extending the nematic range to lower temperatures. dtic.mil
Dielectric anisotropy (Δε) and optical anisotropy (Δn, or birefringence) are fundamental properties that govern the electro-optic response of liquid crystals. iphy.ac.cn
Dielectric Anisotropy (Δε): This property, defined as Δε = ε∥ - ε⊥, dictates how the liquid crystal director aligns in an electric field. iphy.ac.cn The magnitude and sign of Δε are determined by the molecule's net dipole moment.
To increase positive Δε: Introduce strong polar groups, such as a cyano (-CN) or isothiocyanato (-NCS) group, along the principal molecular axis. researchgate.net This creates a large dipole moment parallel to the long axis.
To induce negative Δε: Attach polar groups that create a strong dipole moment perpendicular to the main axis. This is often achieved by adding lateral fluoro-substituents. nih.govnih.gov Materials with negative Δε are essential for advanced display modes like in-plane switching (IPS) and fringe field switching (FFS). nih.gov
Optical Anisotropy (Δn): This property is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director (Δn = nₑ - nₒ). iphy.ac.cn It is primarily determined by the differential molecular polarizability.
To increase Δn: Incorporate highly polarizable units into the molecular core, such as multiple aromatic rings or conjugated systems (e.g., azo- or tolane-linkages). Saturated rings like cyclohexane contribute less to birefringence than aromatic rings. rochester.edu
To decrease Δn: Utilize molecules with a higher proportion of saturated aliphatic rings (like cyclohexane) and shorter conjugated systems. researchgate.net Low Δn materials are beneficial for applications requiring low phase retardation.
Experimental studies have confirmed a strong correlation between the dielectric anisotropy measured at microwave frequencies and the optical birefringence at visible frequencies, indicating a common origin in the molecular electronic structure. researchgate.net
| Property to Modulate | Strategy | Specific Molecular Modification |
| Dielectric Anisotropy (Δε) | Increase Positive Δε | Add terminal polar groups along the molecular axis (e.g., -CN, -NCS). researchgate.net |
| Induce Negative Δε | Add lateral polar groups (e.g., -F) to create a transverse dipole moment. nih.govnih.gov | |
| Optical Anisotropy (Δn) | Increase Δn | Increase number of aromatic rings or conjugated systems in the core. |
| Decrease Δn | Increase proportion of saturated rings (e.g., cyclohexane) in the core. researchgate.net |
Computational-Aided Molecular Design (CAMD) Methodologies for Novel Liquid Crystalline Compounds
Modern liquid crystal design heavily relies on computational methods to predict molecular properties before undertaking costly and time-consuming synthesis. semanticscholar.org These in-silico techniques provide valuable insights into how molecular structure translates to macroscopic properties.
Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) are used to calculate fundamental molecular properties from first principles. semanticscholar.org DFT can accurately predict molecular geometries, dipole moments, polarizability tensors, and electronic structures. nih.gov These calculated parameters can then be used to estimate key liquid crystal properties such as dielectric and optical anisotropy. researchgate.net
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These simulation techniques model the behavior of a large ensemble of molecules over time. nih.gov By simulating the interactions between hundreds or thousands of liquid crystal molecules, researchers can predict phase behavior, transition temperatures, and the formation of different mesophases (nematic, smectic, etc.). researchgate.net These simulations can reveal how molecular shape and intermolecular forces lead to the emergence of liquid crystalline order. nih.gov
Quantitative Structure-Property Relationships (QSPR): QSPR studies aim to find statistical correlations between calculated molecular descriptors and experimentally measured properties. researchgate.net By building a database of known liquid crystals and their properties, models can be trained to predict the clearing points, viscosities, or anisotropies of novel, unsynthesized compounds. This allows for the rapid screening of virtual libraries of candidate molecules to identify the most promising structures for synthesis.
These computational approaches, often used in combination, provide a powerful toolkit for the rational design of new liquid crystalline compounds, accelerating the discovery of materials with precisely engineered performance characteristics. semanticscholar.orgresearchgate.net
Integration in Advanced Materials and Device Architectures
Utilization in Liquid Crystal Display (LCD) Technologies
Liquid crystal compounds with a cyclohexylbenzene (B7769038) core are foundational to many liquid crystal display technologies due to their favorable physical properties, such as chemical stability, a broad nematic temperature range, and specific electro-optical characteristics.
The Twisted Nematic (TN) mode is a common technology in LCDs. The functionality of a TN display relies on the ability of a liquid crystal layer to twist the polarization of light passing through it. When a voltage is applied, the liquid crystal molecules reorient themselves, altering the light's polarization and thus controlling its transmission through a second polarizer.
For a compound like 1-Ethyl-4-(4-propoxycyclohexyl)benzene to be effective in a TN-LCD mixture, it would need to contribute to several key properties:
Appropriate Birefringence (Δn): The difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director must be optimized for the specific cell gap of the display to ensure proper light modulation.
Low Viscosity (γ): Low viscosity is crucial for achieving fast switching times between the on and off states, which is necessary for smooth video playback and reduced motion blur.
Broad Nematic Range: The compound should help maintain the liquid crystalline phase over a wide range of operating temperatures.
Table 1: Key Physical Properties for TN-LCD Liquid Crystal Components
| Property | Symbol | Importance for TN-LCD Functionality |
| Dielectric Anisotropy | Δε | Determines the threshold voltage for switching. |
| Birefringence | Δn | Influences the display's contrast and brightness. |
| Rotational Viscosity | γ₁ | Affects the response time of the display. |
| Nematic Range | Defines the operational temperature range of the device. |
Development of Composites with Nanomaterials (e.g., Quantum Dots, Carbon Nanotubes)
The incorporation of nanomaterials into liquid crystal hosts is an active area of research aimed at enhancing their intrinsic properties and introducing new functionalities.
Quantum Dots (QDs): Dispersing QDs in a liquid crystal matrix can modify the electro-optical properties. For instance, the localized electric fields around QDs can influence the alignment of the surrounding liquid crystal molecules, potentially leading to a reduction in the threshold voltage required for switching. Furthermore, the photoluminescent properties of QDs can be utilized for backlight enhancement or the development of novel display technologies.
Table 2: Potential Effects of Nanomaterial Doping on Liquid Crystal Performance
| Nanomaterial | Potential Impact on Electro-Optical Properties |
| Quantum Dots | Reduced threshold voltage, modified dielectric properties. |
| Carbon Nanotubes | Faster response times, lower threshold voltage, enhanced conductivity. |
It is important to note that achieving stable and uniform dispersions of nanomaterials in a liquid crystal host is a significant challenge, as aggregation can lead to defects and degrade device performance.
Emerging Applications in Electro-Optics and Photonics
Beyond conventional displays, advanced liquid crystal materials are being explored for a variety of next-generation electro-optic and photonic applications. The specific properties of this compound would determine its suitability for these emerging technologies. Potential areas of application for liquid crystal compounds with similar structures include:
Tunable Lenses: By creating a gradient in the refractive index of a liquid crystal layer through a spatially varying electric field, a lens with a tunable focal length can be realized. This technology has applications in compact camera systems, augmented reality, and vision correction.
Beam Steering Devices: The ability to electronically control the refractive index of a liquid crystal allows for the non-mechanical steering of light beams. This is of interest for applications in LiDAR, free-space optical communications, and advanced imaging systems.
Smart Windows: Liquid crystal-based smart windows can electrically switch between transparent and scattering states, offering control over privacy and light transmission.
Photonic Crystal Fibers: Infiltrating the voids of photonic crystal fibers with liquid crystals allows for the tuning of the fiber's light-guiding properties, enabling the development of tunable filters, switches, and sensors.
The successful integration of this compound into these advanced applications would depend on a detailed characterization of its physical and electro-optical properties, as well as its compatibility with other materials in the device architecture.
Advanced Spectroscopic and Structural Characterization Methodologies for 1 Ethyl 4 4 Propoxycyclohexyl Benzene and Its Mesophases
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for the structural elucidation and conformational analysis of 1-Ethyl-4-(4-propoxycyclohexyl)benzene. Both ¹H and ¹³C NMR would provide critical information.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the benzene (B151609) ring, the protons of the ethyl group, the protons of the propoxy group, and the protons of the cyclohexyl ring. The chemical shifts (δ) of the aromatic protons would indicate the substitution pattern on the benzene ring. The ethyl group would likely present as a triplet and a quartet due to spin-spin coupling. The propoxy group would show a triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups. The cyclohexyl ring protons would appear as a complex series of multiplets due to their various axial and equatorial positions and their coupling with each other.
Conformational analysis of the cyclohexyl ring is a key application of NMR. Dynamic NMR spectroscopy, performed at various temperatures, could reveal the energetics of the ring-flipping process between the two chair conformations. The preference for the bulkier 4-(4-ethylphenyl) and propoxy substituents to occupy equatorial positions to minimize steric hindrance would be investigated. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in assigning the proton and carbon signals unambiguously and confirming the connectivity of the molecule.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| Aromatic (C₆H₄) | 7.0 - 7.3 | Multiplet | 7-8 |
| Ethyl (-CH₂CH₃) | 2.5 - 2.7 (CH₂) | Quartet | 7-8 |
| Ethyl (-CH₂CH₃) | 1.1 - 1.3 (CH₃) | Triplet | 7-8 |
| Propoxy (-OCH₂CH₂CH₃) | 3.3 - 3.5 (OCH₂) | Triplet | 6-7 |
| Propoxy (-OCH₂CH₂CH₃) | 1.5 - 1.7 (CH₂) | Sextet | 6-7 |
| Propoxy (-OCH₂CH₂CH₃) | 0.8 - 1.0 (CH₃) | Triplet | 6-7 |
| Cyclohexyl (-C₆H₁₀-) | 1.0 - 2.0 | Multiplets | - |
| Cyclohexyl (-CH-O) | 3.2 - 3.4 | Multiplet | - |
| Cyclohexyl (-CH-Ar) | 2.4 - 2.6 | Multiplet | - |
Note: This table is illustrative and based on general principles of NMR spectroscopy.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FTIR) spectroscopy would be utilized to identify the functional groups and analyze the vibrational modes of this compound. The FTIR spectrum would exhibit characteristic absorption bands corresponding to the different bonds within the molecule.
By analyzing the FTIR spectra at different temperatures, it would be possible to study changes in intermolecular interactions and conformational ordering associated with phase transitions, for instance, from the crystalline solid to a liquid crystalline phase and then to the isotropic liquid.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl, Propoxy, Cyclohexyl) |
| 1610 - 1580 | C=C Stretch | Aromatic Ring |
| 1510 - 1450 | C=C Stretch | Aromatic Ring |
| 1470 - 1430 | CH₂ Bend | Aliphatic |
| 1380 - 1365 | CH₃ Bend | Aliphatic |
| 1260 - 1000 | C-O Stretch | Ether (Propoxy) |
| 900 - 675 | C-H Out-of-plane Bend | Aromatic |
Note: This table is illustrative and based on characteristic infrared group frequencies.
X-ray Diffraction (XRD) and Crystallographic Studies of Ordered Phases
X-ray Diffraction (XRD) is a powerful technique for determining the arrangement of molecules in the crystalline state and for characterizing the nature of ordered mesophases.
For a single crystal of this compound, single-crystal XRD would provide precise information on the molecular structure, including bond lengths, bond angles, and the conformation of the cyclohexyl ring.
Polarized Optical Microscopy (POM) for Mesophase Texture Analysis
Polarized Optical Microscopy (POM) is an essential tool for the identification and characterization of liquid crystalline phases (mesophases). When a liquid crystalline sample is viewed between crossed polarizers, it exhibits characteristic textures that are indicative of the specific type of mesophase (e.g., nematic, smectic, cholesteric).
Upon heating a crystalline sample of this compound, the transition to a mesophase would be observable as a change in the optical texture. For example, a nematic phase would likely exhibit a threaded or schlieren texture. Different types of smectic phases would show their own unique textures, such as focal conic or fan-like textures. By observing these textures and how they change with temperature, the type of mesophase and the temperatures of the phase transitions can be determined.
Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. It is a primary method for determining the temperatures and enthalpies of phase transitions.
A DSC thermogram of this compound would show peaks corresponding to the energy changes that occur at phase transitions. For example, a sharp peak would indicate the melting transition from the crystalline solid to a liquid crystalline phase or the isotropic liquid. Smaller peaks would correspond to transitions between different liquid crystalline phases or from a liquid crystalline phase to the isotropic liquid. The temperature at the peak maximum is taken as the transition temperature (T), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. These thermodynamic data are crucial for constructing a phase diagram for the compound and for understanding the energetic stability of its different phases.
Table 3: Hypothetical Phase Transition Data from DSC for this compound
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Nematic | 85.2 | 20.5 |
| Nematic to Isotropic | 123.7 | 1.2 |
Note: This table is purely hypothetical and serves to illustrate the type of data obtained from a DSC experiment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
